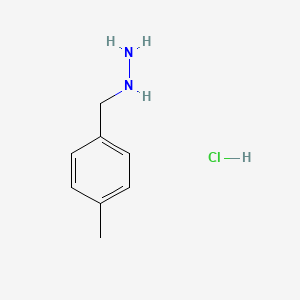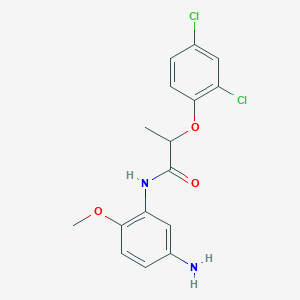
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
説明
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is a chemical compound used for proteomics research . It has a molecular formula of C16H16Cl2N2O3 and a molecular weight of 355.22 .
Molecular Structure Analysis
The molecular structure of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is represented by the formula C16H16Cl2N2O3 . The monoisotopic mass is 354.053802 Da .Physical And Chemical Properties Analysis
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide has a molecular weight of 355.22 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.科学的研究の応用
Application in Agriculture
- Specific Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : Methoxyfenozide is used to control pests in litchi and longan crops. It is crucial to study the fate assessment and appropriate field efficacy before pesticide application on crops to appropriately assess the health and ecological risks linked with these agents .
- Methods of Application or Experimental Procedures : This study conducted Good Agricultural Practice (GAP) field trials and laboratory experiments to elucidate the dissipation, terminal residues, and efficacy of methoxyfenozide on litchi and longan in six locations throughout China. A QuEChERS/UPLC-MS/MS-based method was designed to detect methoxyfenozide residues on litchi and longan .
- Results or Outcomes : The initial methoxyfenozide levels in litchi and longan ranged from 2.21–2.86 to 0.83–0.95 mg kg −1 and indicated half-lives of 5.1–5.3 and 5.3–5.7 days, respectively. After 7 days of foliage treatment, the concentrations of terminal methoxyfenozide residue were 0.78–2.61 and 0.02–1.01 mg kg −1, which were less than the established maximum residue limit for methoxyfenozide in litchi and longan .
Application in Nanotechnology
- Specific Scientific Field : Nanotechnology .
- Summary of the Application : Methoxyfenozide has significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc. It is used for treatment of wastewater, environment monitoring, as a functional food additive, and as an antimicrobial agent .
- Results or Outcomes : The cutting-edge properties of nanoparticles such as nature, biocompatibility, anti-inflammatory and antibacterial activity, effective drug delivery, bioactivity, bioavailability, tumor targeting, and bio-absorption have led to a growth in the biotechnological, and applied microbiological applications of nanoparticles .
Application in Environmental Contamination and Toxicology
- Specific Scientific Field : Environmental Contamination and Toxicology .
- Summary of the Application : Methoxyfenozide is used in the design and preparation of MOF-based materials and composites, and their applications in removing pollutants .
- Methods of Application or Experimental Procedures : This study reviews typical reports on the design and preparation of MOFs nanomaterials in recent years to introduce the synthesis of MOF-based materials and composites .
- Results or Outcomes : The advances in the design, synthesis, and functional applications of nanomaterials derived from MOF-based porous materials are summarized. Their structural characters toward applications of pollutant removal, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions, have been demonstrated with typical reports .
特性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-9(23-14-5-3-10(17)7-12(14)18)16(21)20-13-8-11(19)4-6-15(13)22-2/h3-9H,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQHRYSSNZJCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179386 | |
| Record name | N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
CAS RN |
1020054-48-1 | |
| Record name | N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



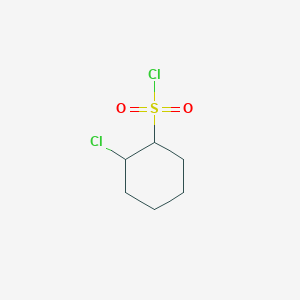
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
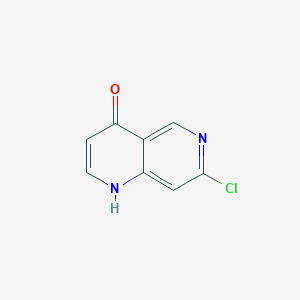
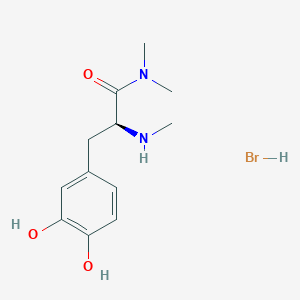
![Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-](/img/structure/B1463575.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)


![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)
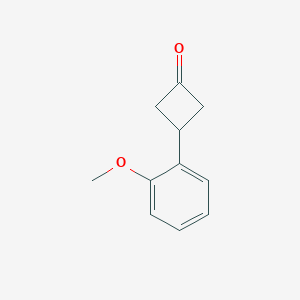
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
